2-amino-4,5-dimethoxy-N-methylaniline
Description
2-Amino-4,5-dimethoxy-N-methylaniline (C₉H₁₄N₂O₂, MW 182.22) is an aromatic amine derivative characterized by an amino group (-NH₂) at position 2, methoxy groups (-OCH₃) at positions 4 and 5, and an N-methyl substituent (-CH₃) on the amine. This compound belongs to the aniline family, where the N-methylation distinguishes it from simpler analogs like 4,5-dimethoxy-2-methylaniline ().
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4,5-dimethoxy-2-N-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H14N2O2/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5,11H,10H2,1-3H3 |
InChI Key |
XTBDIYWAWKSSRP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1N)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their differences are summarized below:
Table 1: Structural Comparison of Selected Compounds
| Compound Name | Molecular Formula | Functional Groups | Key Structural Differences |
|---|---|---|---|
| 2-Amino-4,5-dimethoxy-N-methylaniline | C₉H₁₄N₂O₂ | Amino, N-methyl, 4,5-dimethoxy | N-methylation on amine |
| 4,5-Dimethoxy-2-methylaniline | C₉H₁₃NO₂ | Amino, 2-methyl, 4,5-dimethoxy | Methyl group on benzene ring (C2) |
| 2-Amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | Amino, 4,6-dimethoxy, pyrimidine | Heterocyclic pyrimidine ring |
| 2-Amino-4,5-dimethoxybenzoic acid | C₉H₁₁NO₄ | Amino, 4,5-dimethoxy, carboxylic acid | Carboxylic acid replaces N-methylamine |
In contrast, pyrimidine derivatives like 2-amino-4,6-dimethoxypyrimidine () exhibit distinct electronic properties due to the nitrogen-rich heterocycle, affecting hydrogen-bonding capacity and reactivity .
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Compound | Solubility | pKa (Amine) | LogP (Predicted) |
|---|---|---|---|
| 2-Amino-4,5-dimethoxy-N-methylaniline | Moderate in DMSO | ~8.5 | 1.2 |
| 4,5-Dimethoxy-2-methylaniline | High in ethanol | ~4.9 | 1.5 |
| 2-Amino-4,6-dimethoxypyrimidine | High in water | ~3.7 | -0.5 |
- Basicity: The N-methyl group reduces the amine’s basicity compared to non-methylated analogs (e.g., pKa ~8.5 vs. ~4.9 for 4,5-dimethoxy-2-methylaniline) due to decreased electron donation to the aromatic ring.
- Solubility : The pyrimidine derivative’s higher water solubility () stems from its polar heterocycle, contrasting with the target compound’s preference for organic solvents like DMSO.
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